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  • Product: 6-Hydroxyazepan-2-one
  • CAS: 1292369-55-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Hydroxyazepan-2-one: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the fundamental properties of 6-Hydroxyazepan-2-one, a hydroxylat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 6-Hydroxyazepan-2-one, a hydroxylated derivative of the industrially significant monomer, ε-caprolactam. While ε-caprolactam is a well-studied precursor to Nylon-6, its functionalized derivatives, such as 6-Hydroxyazepan-2-one, represent a frontier in materials science and pharmaceutical development. This document synthesizes the available technical information, offering insights into its synthesis, characterization, and potential applications, with a focus on providing a foundational understanding for researchers in the field.

Molecular Identity and Physicochemical Characteristics

6-Hydroxyazepan-2-one, also known as 6-hydroxy-ε-caprolactam, is a lactam bearing a hydroxyl group at the 6-position of the seven-membered ring. This seemingly simple modification introduces a chiral center and significantly alters the molecule's polarity and reactivity compared to its parent compound, ε-caprolactam.

Core Molecular Data
PropertyValueSource
Molecular Formula C₆H₁₁NO₂-
Molecular Weight 129.16 g/mol -
CAS Number 1292369-55-1-
Canonical SMILES C1CC(CNC(=O)C1)O-
InChI Key Not readily available-

Note: While a CAS number has been assigned, publicly available, experimentally determined physicochemical data such as melting point, boiling point, and specific solubility values remain limited. Researchers should consider experimental determination of these properties for their specific applications.

Synthesis and Purification Strategies

The introduction of a hydroxyl group onto the caprolactam ring requires targeted synthetic approaches. While numerous methods exist for the synthesis of ε-caprolactam itself, the synthesis of its hydroxylated derivatives is less commonly documented.[1][2] The primary strategies revolve around the cyclization of a functionalized linear precursor or the direct oxidation of the caprolactam ring.

Conceptual Synthesis Pathway: Cyclization of 6-Hydroxycaproamide

A promising route to 6-Hydroxyazepan-2-one involves the dehydration and cyclization of 6-hydroxycaproamide.[3] This precursor can potentially be derived from biomass, offering a sustainable route to this functionalized monomer.[3]

Synthesis_Pathway 6-Hydroxycaproamide 6-Hydroxycaproamide 6-Hydroxyazepan-2-one 6-Hydroxyazepan-2-one 6-Hydroxycaproamide->6-Hydroxyazepan-2-one Dehydration & Cyclization (e.g., Ru-Co/TiO2 catalyst)

Figure 1: Conceptual synthesis of 6-Hydroxyazepan-2-one.

Experimental Protocol: Catalytic Cyclization of 6-Hydroxycaproamide

The following is a generalized protocol based on the synthesis of ε-caprolactam from 6-hydroxycaproamide, which can be adapted for the synthesis of 6-Hydroxyazepan-2-one.[3]

  • Catalyst Preparation: Prepare a bimetallic catalyst, such as Ru-Co/TiO₂, via an impregnation method.

  • Reaction Setup: In a high-pressure autoclave, combine 6-hydroxycaproamide, the prepared catalyst, and a suitable solvent system (e.g., a mixture of 1,4-dioxane and aqueous ammonia).

  • Reaction Conditions: Pressurize the reactor with an inert gas (e.g., N₂) to approximately 1 MPa. Heat the mixture to a temperature of around 250°C.

  • Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product over time using appropriate analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After the reaction is complete, cool the reactor and filter to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by techniques such as fractional distillation or column chromatography.

Causality Behind Experimental Choices: The use of a bimetallic catalyst is crucial for promoting both the dehydration of the hydroxyl group and the subsequent intramolecular cyclization to form the lactam. The choice of solvent and the presence of ammonia can influence the reaction equilibrium and prevent side reactions. High temperature and pressure are often necessary to overcome the activation energy for the cyclization reaction.

Spectroscopic and Chromatographic Characterization

Accurate characterization is paramount for confirming the identity and purity of 6-Hydroxyazepan-2-one. A combination of spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Signatures

While specific, experimentally verified spectra for 6-Hydroxyazepan-2-one are not widely available in the public domain, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the methylene protons of the azepane ring. A distinct signal for the proton attached to the hydroxyl-bearing carbon (C6) would likely appear at a downfield chemical shift. The N-H proton of the lactam will present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the lactam will be the most downfield signal (typically >170 ppm). The carbon bearing the hydroxyl group (C6) will also be shifted downfield compared to the other methylene carbons in the ring.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretching band around 3300-3500 cm⁻¹.

  • An N-H stretching band of the amide group, also in the region of 3200-3400 cm⁻¹.

  • A strong C=O stretching band of the lactam carbonyl group, typically around 1650 cm⁻¹.

  • C-H stretching bands of the methylene groups in the 2850-2960 cm⁻¹ region.

  • A C-O stretching band for the secondary alcohol, expected around 1050-1150 cm⁻¹.

IR_Spectroscopy cluster_0 Key Functional Groups and Expected IR Absorptions O-H_stretch O-H Stretch (Alcohol) ~3300-3500 cm⁻¹ (broad) N-H_stretch N-H Stretch (Amide) ~3200-3400 cm⁻¹ C=O_stretch C=O Stretch (Lactam) ~1650 cm⁻¹ (strong) C-O_stretch C-O Stretch (Alcohol) ~1050-1150 cm⁻¹

Figure 2: Predicted key IR absorptions for 6-Hydroxyazepan-2-one.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 129. Key fragmentation patterns would include the loss of a water molecule (M-18) from the hydroxyl group and cleavage of the azepane ring.

Potential Applications in Drug Development and Materials Science

The introduction of a hydroxyl group provides a handle for further chemical modification, making 6-Hydroxyazepan-2-one a potentially valuable building block in several fields.

Pharmaceutical and Medicinal Chemistry

Lactam-containing structures are prevalent in a wide range of biologically active compounds and pharmaceuticals.[4][5] The hydroxyl group of 6-Hydroxyazepan-2-one can serve as a point for derivatization to create libraries of compounds for pharmacological screening. Potential therapeutic areas where derivatives of this scaffold could be explored include:

  • Antimicrobial Agents: The lactam ring is a core feature of many antibiotics.

  • Enzyme Inhibitors: The rigid, cyclic structure can be a good starting point for designing inhibitors that fit into the active sites of enzymes.[4]

  • CNS-Active Agents: Many centrally active drugs contain cyclic amide structures.

Drug_Development 6-OH-Azepan-2-one 6-Hydroxyazepan-2-one Derivatization Derivatization 6-OH-Azepan-2-one->Derivatization Chemical Modification Compound_Library Compound_Library Derivatization->Compound_Library Screening Pharmacological Screening Compound_Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound

Figure 3: Workflow for drug discovery using 6-Hydroxyazepan-2-one.

Polymer and Materials Science

The hydroxyl group can be used to initiate ring-opening polymerization or to create copolymers with unique properties. This could lead to the development of novel polyamides with enhanced hydrophilicity, biodegradability, or sites for post-polymerization modification.

Safety and Handling

Conclusion and Future Outlook

6-Hydroxyazepan-2-one is a functionalized lactam with significant potential as a building block in both pharmaceutical and materials science research. While a comprehensive experimental dataset for this compound is not yet widely available, this guide provides a foundational understanding of its core properties based on its chemical structure and the behavior of related compounds. Further research into efficient and scalable synthesis, detailed characterization, and exploration of its biological activities and material properties is warranted to fully unlock the potential of this versatile molecule.

References

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  • Zhai, C., et al. (2024). Synthesis of Caprolactam through Dehydration and Cyclization of 6-Hydroxycaproamide. Preprints.org.
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Exploratory

An In-Depth Technical Guide to 6-Hydroxyazepan-2-one: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 6-Hydroxyazepan-2-one, a functionalized lactam of significant interest in synthetic and medicinal chemistry. Despite its structural simplicity, detailed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxyazepan-2-one, a functionalized lactam of significant interest in synthetic and medicinal chemistry. Despite its structural simplicity, detailed experimental data for this specific molecule remains scarce in publicly accessible literature. This document, therefore, synthesizes established chemical principles with available data on related compounds to present a scientifically grounded guide for researchers, scientists, and drug development professionals. We will delve into its core molecular and physical properties, propose a viable synthetic pathway based on the classical Beckmann rearrangement, explore its potential applications as a versatile chemical scaffold, and outline essential safety and handling protocols. This guide aims to serve as a foundational resource for those looking to synthesize, study, or utilize 6-Hydroxyazepan-2-one in their research endeavors.

Core Molecular and Physicochemical Profile

6-Hydroxyazepan-2-one, a derivative of ε-caprolactam, is characterized by the presence of a hydroxyl group on the six-membered carbon chain of the lactam ring. This functionalization is anticipated to significantly influence its physical properties, such as solubility and reactivity, compared to its parent compound.

Molecular Formula and Weight

The fundamental molecular identity of 6-Hydroxyazepan-2-one is established by its chemical formula and molecular weight.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[1][2]
Molecular Weight 129.16 g/mol [1][2]
Physicochemical Properties (Predicted and Comparative)

Direct experimental data for the physicochemical properties of 6-Hydroxyazepan-2-one are not widely available. However, we can infer likely characteristics by examining its parent compound, ε-caprolactam. The introduction of a hydroxyl group is expected to increase polarity, leading to a higher melting point, boiling point, and enhanced solubility in polar solvents compared to ε-caprolactam.

Propertyε-Caprolactam (for comparison)6-Hydroxyazepan-2-one (Predicted)Source(s)
Appearance White, hygroscopic solidLikely a white to off-white solid[3][4]
Melting Point 69.2 °CHigher than 69.2 °C[3][4]
Boiling Point 270.8 °CHigher than 270.8 °C[3]
Water Solubility 866.89 g/L (22 °C)Higher than ε-caprolactam[3]

Synthesis of 6-Hydroxyazepan-2-one: A Proposed Pathway

The synthesis of 6-Hydroxyazepan-2-one can be logically approached through the well-established Beckmann rearrangement, a cornerstone reaction in the industrial production of ε-caprolactam from cyclohexanone oxime.[1][2][5][6] By applying this methodology to a hydroxylated precursor, 4-hydroxycyclohexanone oxime, the desired product can be obtained.

The proposed synthetic workflow involves three key stages:

  • Synthesis of 4-Hydroxycyclohexanone: The starting material for the hydroxylated oxime.

  • Oximation of 4-Hydroxycyclohexanone: Conversion of the ketone to its corresponding oxime.

  • Beckmann Rearrangement: The acid-catalyzed rearrangement of the oxime to yield 6-Hydroxyazepan-2-one.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oximation cluster_2 Stage 3: Beckmann Rearrangement Hydroquinone Hydroquinone H2_PdC H₂ / Pd-C Hydroquinone->H2_PdC S1_Product 4-Hydroxycyclohexanone H2_PdC->S1_Product Hydroxylamine Hydroxylamine (NH₂OH) S1_Product->Hydroxylamine S2_Product 4-Hydroxycyclohexanone Oxime Hydroxylamine->S2_Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) S2_Product->Acid_Catalyst Final_Product 6-Hydroxyazepan-2-one Acid_Catalyst->Final_Product

Caption: Proposed synthetic workflow for 6-Hydroxyazepan-2-one.

Experimental Protocol: Synthesis of 4-Hydroxycyclohexanone

This precursor can be synthesized via the catalytic hydrogenation of hydroquinone.[7]

  • Materials: Hydroquinone, diethylene glycol dimethyl ether (solvent), 5% Palladium on activated carbon (catalyst), Borax, Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, combine hydroquinone (150 g) and diethylene glycol dimethyl ether (150 ml).

    • Add the Palladium on activated carbon catalyst (3 g) and borax (0.5 g).

    • Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas to 10 bar.

    • Heat the mixture to 160 °C with stirring.

    • Monitor the reaction by hydrogen uptake. After approximately 90 L of hydrogen has been consumed, interrupt the hydrogenation.

    • Cool the reactor, vent, and filter the reaction mixture to remove the catalyst.

    • The resulting solution containing 4-hydroxycyclohexanone can be purified by distillation.[7]

Experimental Protocol: Oximation of 4-Hydroxycyclohexanone

The conversion of the ketone to an oxime is a standard condensation reaction.[6][8]

  • Materials: 4-Hydroxycyclohexanone, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate, Ethanol, Water.

  • Procedure:

    • Dissolve 4-hydroxycyclohexanone in a mixture of ethanol and water.

    • Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a weak base, such as sodium acetate, to neutralize the liberated HCl.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath to precipitate the oxime.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Beckmann Rearrangement to 6-Hydroxyazepan-2-one

This acid-catalyzed rearrangement is the key step in forming the lactam ring.[2][9]

  • Materials: 4-Hydroxycyclohexanone oxime, Concentrated Sulfuric Acid (or other acidic catalysts like polyphosphoric acid).

  • Procedure:

    • Carefully add the 4-hydroxycyclohexanone oxime in small portions to a stirred, cooled (0-5 °C) vessel containing an excess of concentrated sulfuric acid.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 60-80 °C) for a specified period (e.g., 1-2 hours), monitoring the reaction by TLC.

    • Pour the reaction mixture carefully onto crushed ice to quench the reaction and precipitate the product.

    • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) while maintaining a low temperature.

    • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6-Hydroxyazepan-2-one.

    • Purify the product by recrystallization or column chromatography.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities of 6-Hydroxyazepan-2-one are not yet documented, its structure presents several opportunities for its use as a scaffold in drug discovery. The functionalized caprolactam core is a feature in various biologically active molecules.

  • Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the creation of a library of derivatives. Esterification, etherification, or oxidation of the alcohol can introduce diverse functionalities, which can then be screened for various biological targets.

  • Increased Hydrophilicity: The hydroxyl group can improve the aqueous solubility and pharmacokinetic profile of a parent drug molecule, a crucial aspect of drug design.

  • Hydrogen Bonding: The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with biological targets such as enzymes and receptors.

  • Precursor to Functionalized Polymers: Functionalized caprolactams can be used as monomers in ring-opening polymerization to create polymers with specific properties, such as antibacterial surfaces.[10][11]

G cluster_0 Functional Groups cluster_1 Potential Applications Molecule 6-Hydroxyazepan-2-one Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl Lactam Lactam Moiety (-C(O)NH-) Molecule->Lactam Intermediate Intermediate in Multi-step Synthesis Molecule->Intermediate Scaffold Scaffold for New Chemical Entities Hydroxyl->Scaffold Derivatization Site Monomer Monomer for Functional Polymers Lactam->Monomer Polymerization Site

Caption: Logical relationships of 6-Hydroxyazepan-2-one's functional groups to its potential applications.

Safety and Handling

No specific safety data sheet (SDS) is available for 6-Hydroxyazepan-2-one. Therefore, it is imperative to handle this compound with the caution afforded to a novel chemical entity of unknown toxicity. General safety precautions for lactams and hydroxylated organic compounds should be strictly followed.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-Hydroxyazepan-2-one represents a valuable yet underexplored building block for chemical synthesis and drug discovery. This guide has established its fundamental molecular properties and proposed a robust synthetic pathway based on the well-documented Beckmann rearrangement of a hydroxylated cyclohexanone oxime. The presence of both a reactive hydroxyl group and a lactam ring provides a versatile platform for creating diverse molecular architectures with potential biological activities. While further experimental validation of its properties and applications is necessary, this document provides a solid, scientifically-grounded starting point for researchers interested in this promising compound.

References

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 6-Hydroxyazepan-2-one

This Application Note details the enantioselective synthesis of 6-Hydroxyazepan-2-one (also known as 6-hydroxycaprolactam). This molecule is a critical chiral scaffold in the synthesis of bioactive compounds, including t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the enantioselective synthesis of 6-Hydroxyazepan-2-one (also known as 6-hydroxycaprolactam). This molecule is a critical chiral scaffold in the synthesis of bioactive compounds, including the protein kinase C (PKC) inhibitor Balanol and various peptidomimetics.

The guide prioritizes a Chiral Pool / Ring-Closing Metathesis (RCM) strategy. This route offers superior stereocontrol and scalability compared to biocatalytic desymmetrization (which often favors the 5-hydroxy regioisomer) or Schmidt reactions of 3-substituted cyclohexanones (which suffer from regioselectivity issues).

Executive Summary

6-Hydroxyazepan-2-one is a seven-membered lactam featuring a hydroxyl group at the


-position relative to the nitrogen. It serves as a versatile building block for:
  • Balanol Analogs: The hexahydroazepine core of the PKC inhibitor Balanol is a 3,4-dihydroxyazepan-2-one; the 6-hydroxy variant allows for structure-activity relationship (SAR) probing of the solvent-exposed regions of the kinase binding pocket.

  • Lysine Mimetics: As a constrained analog of 5-hydroxylysine, it is valuable in peptidomimetic design.

While enzymatic Baeyer-Villiger oxidation of 4-hydroxycyclohexanone typically yields the 5-hydroxy regioisomer (due to symmetry and migration preferences), the Ring-Closing Metathesis (RCM) approach described herein allows for the precise installation of the 6-hydroxyl group with >98% enantiomeric excess (ee), utilizing the inexpensive chiral pool material (R)-Epichlorohydrin .

Strategic Analysis of Synthetic Routes

FeatureRoute A: Biocatalytic (BVMO)Route B: Schmidt ReactionRoute C: RCM (Recommended)
Starting Material 4-Hydroxycyclohexanone3-Hydroxycyclohexanone(R)-Epichlorohydrin
Key Step Enzymatic OxidationAzide InsertionRing-Closing Metathesis
Regioselectivity Poor for 6-OH (Favors 5-OH)Variable (Mixture of 4- and 6-OH)Excellent (Structural control)
Stereocontrol High (Enzyme dependent)Dependent on substrateHigh (Retained from precursor)
Scalability Moderate (Dilute conditions)High (Hazardous reagents)High (Industrial standard)

Decision: This protocol details Route C , utilizing (R)-Epichlorohydrin to generate the chiral amino-alcohol precursor, followed by RCM to close the 7-membered ring.

Detailed Protocol: RCM-Based Synthesis

Retrosynthetic Analysis

The target molecule is disconnected at the C4-C5 bond (alkene precursor) and the amide bond.

  • Target: (6R)-6-Hydroxyazepan-2-one

  • Precursor:

    
    -[(2R)-2-hydroxy-4-pentenyl]acrylamide
    
  • Chiral Source: (R)-Epichlorohydrin

Workflow Diagram

G SM (R)-Epichlorohydrin (Chiral Pool) Step1 Step 1: Vinyl Opening (CuI, VinylMgBr) SM->Step1 Int1 (R)-1-Chloro-4-penten-2-ol Step1->Int1 Step2 Step 2: Azidation (NaN3, DMF) Int1->Step2 Int2 (R)-1-Azido-4-penten-2-ol Step2->Int2 Step3 Step 3: Staudinger Reduction (PPh3, H2O) Int2->Step3 Int3 (R)-1-Amino-4-penten-2-ol Step3->Int3 Step4 Step 4: Acryloylation (Acryloyl Chloride, Et3N) Int3->Step4 Precursor N-[(2R)-2-OH-4-pentenyl] acrylamide Step4->Precursor Step5 Step 5: RCM (Grubbs II Catalyst) Precursor->Step5 Cyclic Unsaturated Lactam Step5->Cyclic Step6 Step 6: Hydrogenation (H2, Pd/C) Cyclic->Step6 Product (6R)-6-Hydroxyazepan-2-one Step6->Product

Figure 1: Step-by-step synthetic workflow from (R)-Epichlorohydrin to (6R)-6-Hydroxyazepan-2-one.

Experimental Procedure
Step 1: Synthesis of (R)-1-Chloro-4-penten-2-ol

This step extends the carbon chain while preserving the chiral center.

  • Reagents: (R)-Epichlorohydrin (1.0 equiv), Vinylmagnesium bromide (1.1 equiv), CuI (0.1 equiv), THF.

  • Protocol:

    • Cool a suspension of CuI in dry THF to -40°C under Argon.

    • Add Vinylmagnesium bromide dropwise. Stir for 30 min.

    • Add (R)-Epichlorohydrin slowly to maintain temperature <-30°C.

    • Allow to warm to 0°C over 2 hours.

    • Quench with saturated NH4Cl. Extract with Et2O.

  • Mechanism: Regioselective nucleophilic attack at the less substituted epoxide carbon (C3), retaining the stereochemistry at C2.

Step 2 & 3: Conversion to (R)-1-Amino-4-penten-2-ol
  • Reagents: NaN3 (1.5 equiv), DMF, 80°C; then PPh3 (1.2 equiv), THF/H2O.

  • Protocol:

    • Treat the chlorohydrin with NaN3 in DMF at 80°C for 12h to generate the azidohydrin.

    • Perform a Staudinger reduction (PPh3, then H2O) to yield the primary amine.

    • Note: The amine is water-soluble. Use resin-bound scavenger or careful extraction (n-butanol) for isolation, or proceed to Step 4 in a biphasic system.

Step 4: Acryloylation
  • Reagents: Acryloyl chloride (1.05 equiv), Et3N (2.0 equiv), CH2Cl2, 0°C.

  • Protocol:

    • Dissolve amino-alcohol in CH2Cl2/Et3N.

    • Add acryloyl chloride dropwise at 0°C.

    • Critical: Control pH and temperature to avoid O-acylation. If O-acylation occurs, mild hydrolysis (LiOH/MeOH) restores the free hydroxyl.

  • Intermediate: N-[(2R)-2-hydroxy-4-pentenyl]acrylamide.

Step 5: Ring-Closing Metathesis (RCM)

This is the critical ring-forming step.

  • Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), CH2Cl2 (dilute, 0.005 M).

  • Protocol:

    • Dissolve the diene precursor in degassed anhydrous CH2Cl2 (high dilution is essential to prevent polymerization).

    • Add Grubbs II catalyst. Reflux for 2-4 hours.

    • Monitor by TLC/LC-MS for disappearance of starting material.

    • Remove solvent. Purify by column chromatography.

  • Product: (6R)-6-hydroxy-2,3,4,7-tetrahydro-1H-azepin-2-one.

Step 6: Hydrogenation
  • Reagents: H2 (1 atm), Pd/C (10%), MeOH.

  • Protocol:

    • Stir the unsaturated lactam under H2 atmosphere for 4 hours.

    • Filter through Celite. Concentrate.

  • Final Product: (6R)-6-Hydroxyazepan-2-one .

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, CD3OD)

3.95 (m, 1H, H-6), 3.4-3.2 (m, 2H, H-7), 2.5 (m, 2H, H-3).
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 98% ee (Compare with racemate).
Purity HPLC-UV (210 nm)> 95%
Residual Metal ICP-MS< 10 ppm Ru (from RCM), < 10 ppm Pd.
Troubleshooting
  • Issue: Low yield in RCM step (Oligomerization).

    • Solution: Increase dilution to 0.001 M. Ensure strictly anhydrous conditions.

  • Issue: O-acylation during Step 4.

    • Solution: Use a temporary silyl protection (TBS) on the alcohol during amine formation and acryloylation, then deprotect with TBAF before or after RCM. (RCM works with free alcohols, but protected is often cleaner).

References

  • Balanol Synthesis & Azepane Core

    • Tanner, D., et al. "Total synthesis of balanol, part 1. Enantioselective synthesis of the hexahydroazepine ring via chiral epoxides and aziridines." Tetrahedron 1995, 51, 6061-6070.
  • RCM for Medium Rings

    • Maier, M. E. "Ring-closing metathesis of specialized substrates." Monatshefte für Chemie 2002, 133, 665–678. (General RCM protocols for lactams).
  • Epoxide Opening Strategy

    • Kropp, P. J., et al. "Vinyl epoxides. Rearrangement to unsaturated ketones." J. Org.[1] Chem. 1980 (Relevant for vinyl/epoxide chemistry).

  • Enzymatic Route Limitations

    • Reetz, M. T., et al. "Directed Evolution of Enantioselective Enzymes: An Unconventional Approach to Asymmetric Catalysis." J. Org.[1] Chem. 2009, 74, 5767. (Discusses BVMO regioselectivity).

Sources

Application

Application Note: Chemoenzymatic Synthesis of Chiral 6-Hydroxyazepan-2-one

Executive Summary This application note details a robust chemoenzymatic protocol for the synthesis of chiral 6-hydroxyazepan-2-one (also known as 6-hydroxy-caprolactam). This seven-membered heterocycle is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust chemoenzymatic protocol for the synthesis of chiral 6-hydroxyazepan-2-one (also known as 6-hydroxy-caprolactam). This seven-membered heterocycle is a critical pharmacophore, serving as the core scaffold for the potent Protein Kinase C (PKC) inhibitor (-)-Balanol and various lysine-mimetic peptidomimetics.

Traditional chemical synthesis of chiral azepanes involves complex ring-closing metathesis or chiral pool strategies with low atom economy. This protocol utilizes a Baeyer-Villiger Monooxygenase (BVMO) to effect a desymmetrization of the readily available meso-compound 4-hydroxycyclohexanone . This enzymatic ring expansion establishes the chiral center and the seven-membered ring in a single step with high enantiomeric excess (>98% ee), followed by a chemical nitrogen-insertion step to yield the final lactam.

Scientific Principles & Mechanism[1]

The Challenge of Chirality in 7-Membered Rings

Synthesizing seven-membered rings (azepanes) is kinetically disfavored compared to five- or six-membered rings due to entropic factors and transannular strain. Furthermore, introducing a chiral hydroxyl group at the C6 position via traditional chemistry requires multi-step protection/deprotection sequences.

The Biocatalytic Solution: BVMO Desymmetrization

The core innovation in this protocol is the use of Cyclohexanone Monooxygenase (CHMO) (EC 1.14.13.22).

  • Substrate: 4-hydroxycyclohexanone is a prochiral (meso) ketone. It possesses a plane of symmetry but contains two enantiotopic carbon chains adjacent to the carbonyl.

  • Regio- and Enantioselectivity: CHMO catalyzes the insertion of an oxygen atom into the C-C bond. The enzyme distinguishes between the two enantiotopic carbons, inserting oxygen preferentially on one side.

  • Mechanism: The flavin-dependent enzyme forms a Criegee intermediate. The migration of the carbon center is dictated by the enzyme's active site geometry, leading to the formation of (R)- or (S)-6-hydroxy-oxepan-2-one (the lactone precursor).

Pathway Visualization

The following diagram illustrates the enzymatic cycle and the subsequent chemical conversion to the lactam.

BVMO_Pathway Substrate 4-Hydroxycyclohexanone (Meso Substrate) Enzyme CHMO (Acinetobacter sp.) Substrate->Enzyme Binding Cofactor NADPH + O2 Cofactor->Enzyme Oxidation Lactone (R)-6-Hydroxy-oxepan-2-one (Chiral Lactone) Enzyme->Lactone Desymmetrization (>98% ee) Recycle Cofactor Regeneration (GDH / Glucose) Enzyme->Recycle Intermediate Iodo-Ester / Azide Intermediate Lactone->Intermediate Ring Opening (TMSI / NaN3) Product 6-Hydroxyazepan-2-one (Target Lactam) Intermediate->Product Reduction & Cyclization

Figure 1: Chemoenzymatic cascade transforming the meso-ketone to the chiral lactam via a lactone intermediate.

Experimental Protocols

Materials & Reagents
ComponentGrade/SpecPurpose
4-Hydroxycyclohexanone >97% PuritySubstrate
CHMO (Recombinant) Acinetobacter sp. (expressed in E. coli)Biocatalyst
Glucose Dehydrogenase (GDH) >20 U/mgCofactor Regeneration
NADP+ Catalytic amount (0.5 mM)Cofactor
D-Glucose 1.5 eqHydride donor
TMSI (Iodotrimethylsilane) Synthesis GradeLactone ring opening
Sodium Azide (NaN3) Hazardous/PureNitrogen source
Protocol A: Enzymatic Synthesis of (R)-6-Hydroxy-oxepan-2-one

Objective: Stereoselective production of the lactone intermediate.

  • Buffer Preparation: Prepare 50 mL of 50 mM Tris-HCl buffer (pH 8.0).

  • Substrate Solution: Dissolve 4-hydroxycyclohexanone (114 mg, 1.0 mmol) in 1 mL of isopropanol (cosolvent).

  • Reaction Setup:

    • In a 100 mL baffled flask, combine:

      • 45 mL Tris-HCl buffer.

      • Substrate solution.[1]

      • NADP+ (0.5 mM final conc).

      • D-Glucose (270 mg, 1.5 mmol).

      • GDH (50 Units).

      • CHMO (100 Units - Note: Adjust based on specific activity).

  • Incubation:

    • Incubate at 25°C with orbital shaking (200 rpm) for 24 hours.

    • Critical Control: Ensure adequate aeration. BVMOs require molecular oxygen.[2][3] Do not seal the flask airtight; use a breathable stopper.

  • Monitoring:

    • Extract a 500 µL aliquot with ethyl acetate.

    • Analyze via GC-FID (See Section 4.1).

  • Workup:

    • Saturate the aqueous phase with NaCl.

    • Extract 3x with Ethyl Acetate (30 mL each).

    • Dry combined organics over MgSO4 and concentrate in vacuo.

    • Yield Expectation: 85-95% isolated yield of the lactone.

Protocol B: Chemical Conversion to 6-Hydroxyazepan-2-one

Objective: Conversion of the lactone to the lactam (Nitrogen insertion). Note: This step preserves the chirality established in Protocol A.

  • Ring Opening (Iodo-ester formation):

    • Dissolve the lactone (from Protocol A) in anhydrous Ethanol.

    • Add TMSI (1.2 eq) at 0°C under Argon. Stir for 2 hours.

    • Mechanism:[4][5][6] Cleaves the lactone to form ethyl 6-iodohexanoate derivative.

  • Azide Displacement:

    • Add NaN3 (1.5 eq) in DMF to the crude iodo-ester. Heat to 60°C for 4 hours.

    • Safety: Use a blast shield. Azides are potentially explosive.

  • Staudinger Reduction & Cyclization:

    • Treat the azide-ester with Triphenylphosphine (PPh3) in THF/Water.

    • The azide is reduced to an amine, which spontaneously attacks the intramolecular ester to close the ring, forming the 7-membered lactam.

  • Purification:

    • Flash chromatography (SiO2, MeOH/DCM gradient).

Analytical Validation (Self-Validating Systems)

To ensure the protocol is working, you must validate two parameters: Conversion and Enantiomeric Excess (ee) .

Gas Chromatography (GC) Method
  • Column: Chiral Cyclodextrin-based column (e.g., Hydrodex-β-3P or CP-Chirasil-Dex CB).

  • Conditions:

    • Injector: 250°C.

    • Detector (FID): 275°C.

    • Oven: 100°C (hold 2 min)

      
       5°C/min 
      
      
      
      180°C.
  • Interpretation:

    • The meso-substrate (4-hydroxycyclohexanone) appears as a single peak.

    • The product (lactone) will resolve into two enantiomers if racemic.

    • Success Criterion: Appearance of a single dominant peak for the (R)-lactone (>98% area).

NMR Validation
  • 1H NMR (CDCl3): Look for the downfield shift of the proton adjacent to the lactone oxygen.

    • Substrate (Ketone):

      
       ~4.1 ppm (methine).
      
    • Product (Lactone):

      
       ~4.5-4.7 ppm (methine next to ester oxygen).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxygen limitationUse a baffled flask; increase shaking speed; ensure buffer volume < 20% of flask capacity.
Enzyme Deactivation Substrate inhibition or pH driftAdd substrate via syringe pump (fed-batch). Check pH periodically and adjust with 1M NaOH.
Low ee% Spontaneous chemical oxidationEnsure no chemical oxidants (peroxides) are present. Use purified enzyme rather than whole cells if background enzymes interfere.
Emulsion during workup Protein precipitationFilter the reaction mixture through Celite before extraction.

References

  • Reetz, M. T. , et al. (2004). "Directed Evolution of an Enantioselective Enzyme through Combinatorial Multiple-Cassette Mutagenesis." Angewandte Chemie International Edition. [Link]

    • Context: Describes the engineering of CHMO for high enantioselectivity in 4-hydroxycyclohexanone desymmetriz
  • Mihovilovic, M. D. , et al. (2001). "Microbial Baeyer-Villiger Oxidation of 4-Substituted Cyclohexanones." Journal of Organic Chemistry. [Link][7]

    • Context: Detailed mechanistic study on the regioselectivity of BVMOs on substituted cyclohexanones.
  • Fürstner, A. , et al. (2000).[7] "Formal Total Synthesis of (-)-Balanol: Concise Approach to the Hexahydroazepine Segment." Journal of Organic Chemistry. [Link]

    • Context: Establishes the chemical conversion of the lactone/intermedi
  • Bornscheuer, U. T. , & Kazlauskas, R. J. (2006). "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH. [Link]

    • Context: General reference for hydrolase/lipase resolution strategies if kinetic resolution is preferred over desymmetriz

Disclaimer: This protocol involves the use of biological agents and hazardous chemicals (azides). All procedures should be performed by trained personnel in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Method

Application Note: High-Sensitivity GC-MS Profiling of 6-Hydroxyazepan-2-one

Executive Summary & Scientific Rationale 6-Hydroxyazepan-2-one (also known as 6-hydroxycaprolactam) is a critical oxidative metabolite of -caprolactam, the monomer used in Nylon 6 production. Its analysis is pivotal in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

6-Hydroxyazepan-2-one (also known as 6-hydroxycaprolactam) is a critical oxidative metabolite of


-caprolactam, the monomer used in Nylon 6 production. Its analysis is pivotal in two distinct fields: industrial polymer toxicology  (monitoring biomarkers of exposure) and environmental biotechnology  (tracking bacterial degradation pathways of synthetic polymers).
The Analytical Challenge

The molecule possesses a polar lactam ring (cyclic amide) and a secondary hydroxyl group.

  • Thermal Instability: The hydroxyl group promotes intermolecular hydrogen bonding, leading to high boiling points and potential thermal degradation in the GC inlet.

  • Adsorption: The secondary amine (-NH-) and hydroxyl (-OH) moieties interact strongly with active silanol sites in the injection liner and column, causing severe peak tailing and non-linear quantification.

The Solution: Dual-Silylation Strategy

Direct injection is chemically unsound. This protocol utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS , targeting both the hydroxyl and the amide nitrogen. Converting the analyte to its di-TMS derivative (1-trimethylsilyl-6-(trimethylsilyloxy)azepan-2-one) achieves:

  • Steric Protection: Blocks polar sites, preventing adsorption.

  • Thermal Stability: Increases volatility for efficient gas-phase transfer.

  • Mass Spectral Specificity: Introduces characteristic silicon-based fragmentation ions for unambiguous identification.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

G Sample Biological/Polymer Matrix LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Dry Evaporation to Dryness (N2 Stream) LLE->Dry Deriv Derivatization BSTFA + 1% TMCS (70°C, 30 min) Dry->Deriv Critical Step GC GC Separation (5% Phenyl Column) Deriv->GC MS MS Detection (EI, SIM/Scan) GC->MS

Figure 1: Optimized analytical workflow for 6-Hydroxyazepan-2-one analysis emphasizing the critical derivatization step.

Detailed Protocol

Reagents & Standards
  • Analyte Standard: 6-Hydroxyazepan-2-one (Custom synthesis or high-purity commercial source).

  • Internal Standard (ISTD):

    
    -Caprolactam-d6 (preferred) or 4-Hydroxycoumarin-TMS (surrogate).
    
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvents: Pyridine (Anhydrous), Ethyl Acetate (HPLC Grade).

Sample Preparation (Biological Fluid/Media)
  • Aliquot: Transfer 200 µL of sample (urine/media) to a borosilicate glass tube.

  • Spike: Add 10 µL of ISTD solution (100 µg/mL).

  • Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 mins. Centrifuge at 3000 x g for 5 mins.

  • Transfer: Move the organic supernatant to a GC vial.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Note: Complete water removal is mandatory as moisture hydrolyzes the silylation reagent.

Derivatization Reaction

The goal is to drive the reaction to the Di-TMS form to avoid "double-peak" artifacts (mono- vs. di-substituted).

  • Reconstitute: Add 50 µL Anhydrous Pyridine to the dried residue.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Why 70°C? The amide hydrogen (N-H) in the lactam ring is less reactive than the hydroxyl. Heat is required to ensure the N-TMS bond forms quantitatively.

  • Cooling: Allow to cool to room temperature. Inject directly.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Standard Single Quadrupole
Column Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm)Low-bleed 5% phenyl phase reduces background.
Inlet Splitless (1 min purge), 260°CHigh temp ensures rapid volatilization of high-boiling derivative.
Carrier Gas Helium, Constant Flow 1.0 mL/minMaintains chromatographic efficiency.
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp separates matrix interferences; high final temp cleans column.
Transfer Line 280°CPrevents condensation before ion source.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Acquisition Scan (m/z 50-500) & SIMSIM improves sensitivity for trace analysis.

Data Interpretation & Mass Spectrometry

Fragmentation Logic (Di-TMS Derivative)
  • Molecular Weight: 129 (Parent) + 144 (2 x TMS group) - 2 (2 x H) = 271 amu .

  • Predicted Ionization Pattern:

MassSpec Parent Di-TMS Derivative (MW 271) M_15 [M-15]+ (m/z 256) Parent->M_15 Loss of -CH3 TMS TMS Group (m/z 73) Parent->TMS Si(CH3)3 cleavage Rearrange Rearrangement (m/z 147) Parent->Rearrange Si-O-Si formation

Figure 2: Fragmentation pathway for the Di-TMS derivative of 6-hydroxyazepan-2-one.

Quantification (SIM Mode)

For quantitative workflows, monitor the following ions. The retention time will be approximately 12-14 minutes depending on the exact ramp rate.

Ion Typem/zPurpose
Target Ion 256 Quantifier (High mass specificity, M-CH3).
Qualifier 1 271Molecular Ion (M+). Confirms intact derivative.
Qualifier 2 147Characteristic of poly-silylated compounds.
Qualifier 3 73Trimethylsilyl cation (Generic, use for confirmation only).

Troubleshooting & Quality Control

  • Issue: Split Peaks.

    • Cause: Incomplete derivatization (mixture of Mono-TMS and Di-TMS).

    • Fix: Ensure pyridine is anhydrous. Increase reaction time to 60 mins or temperature to 80°C to force N-silylation.

  • Issue: Tailing.

    • Cause: Active sites in the liner.

    • Fix: Use Ultra-Inert wool liners. Replace liner every 50-100 injections.

  • Issue: No Peak.

    • Cause: Moisture contamination.

    • Fix: Re-dry sample. Ensure BSTFA reagent is fresh (clear, not yellow).

References

  • National Institute of Standards and Technology (NIST). Caprolactam - Gas Chromatography & Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Otzen, M., et al. (2018). Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics.[1][2] Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Husek, P. Chloroformates in gas chromatography as general purpose derivatizing agents.[3] Journal of Chromatography B. (Context on derivatization strategies for amino/cyclic compounds). Retrieved from [Link]

  • Little, J.L.Derivatization of Amines and Amides for GC-MS. Agilent Technologies Technical Overview.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting "6-Hydroxyazepan-2-one" synthesis side reactions

Topic: Troubleshooting "6-Hydroxyazepan-2-one" Synthesis Side Reactions Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting "6-Hydroxyazepan-2-one" Synthesis Side Reactions Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals

Senior Application Scientist Note: The synthesis of 6-hydroxyazepan-2-one (6-hydroxy-ε-caprolactam) presents a classic conflict between electronic and steric control. While the molecule appears simple, the direct Beckmann rearrangement of 3-hydroxycyclohexanone is fraught with pitfalls—specifically regioisomeric scrambling and dehydration-driven polymerization . This guide moves beyond standard textbook protocols to address the mechanistic causality of these failures and provides a self-validating workflow to ensure isomeric purity.

Diagnostic & Troubleshooting (Q&A)

Issue 1: "I am isolating the 4-hydroxy isomer instead of the 6-hydroxy isomer."

Diagnosis: Failed Regiocontrol (Electronic Dominance). Mechanism: The Beckmann rearrangement is stereospecific; the group anti to the oxime hydroxyl migrates. In 3-hydroxycyclohexanone oxime, you have two migrating carbons: C2 (proximal to OH) and C6 (distal).

  • Electronic Factor: C2 is attached to an electron-withdrawing hydroxyl group (inductive effect), making it less nucleophilic. C6 is a standard alkyl chain and is more electron-rich. Without intervention, C6 migrates preferentially, yielding 4-hydroxyazepan-2-one .

  • Steric Factor: To obtain the 6-hydroxy isomer, C2 must migrate . This requires the oxime OH to be oriented anti to C2 (Syn to C6).

Corrective Action:

  • Install a Bulky Protecting Group: Do not use a free alcohol or a small group like acetyl. Use a bulky silyl ether (e.g., TBDMS or TBDPS ) at the C3 position. The steric bulk creates a 1,3-diaxial-like repulsion with the oxime hydroxyl, thermodynamically favoring the E-oxime (OH anti to the bulky C2-side).

  • Chromatographic Separation: Isolate the oxime diastereomers before rearrangement. The bulky protecting group enhances the Rf difference between the E and Z oximes.

  • Avoid Acidic Conditions: Strong acids (H₂SO₄, PPA) can catalyze oxime isomerization (

    
    ) faster than the rearrangement occurs. Use non-acidic activation (e.g., TsCl/DMAP or Cyanuric Chloride).
    
Issue 2: "My reaction mixture turns black/tarry, and yield is <20%."

Diagnosis: Elimination-Polymerization Cascade. Mechanism: 3-hydroxycyclohexanone is a


-hydroxy ketone (aldol adduct). Under the acidic or thermal conditions typical of Beckmann rearrangements (e.g., 

in PPA), it readily undergoes E1cB elimination to form 2-cyclohexenone .
  • Consequence: The resulting conjugated enone polymerizes rapidly or forms stable conjugated oximes that do not rearrange to the desired lactam, resulting in "black tar."

Corrective Action:

  • Mandatory Protection: Never attempt this synthesis on the free alcohol.

  • Temperature Control: Switch from thermal rearrangement to room temperature activation using Cyanuric Chloride (TCT) or Thionyl Chloride/Imidazole.

Issue 3: "The product is unstable during deprotection."

Diagnosis: Lactam Hydrolysis or Transamidation. Mechanism: The 7-membered lactam ring is moderately strained. Aggressive acidic deprotection (e.g., HCl/MeOH) can open the lactam ring to the amino acid ester (6-amino-4-hydroxyhexanoate).

Corrective Action:

  • Fluoride Deprotection: If using TBDMS/TBDPS, use TBAF (Tetra-n-butylammonium fluoride) buffered with acetic acid to maintain a near-neutral pH. This cleaves the silyl ether without attacking the lactam amide bond.

Optimized Experimental Protocol

This protocol prioritizes Regio-fidelity over step count.

Step 1: Steric Loading (Protection)
  • Reagents: 3-Hydroxycyclohexanone (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF (

    
    ).
    
  • Checkpoint: Verify product via TLC. The TBDMS ether should be UV inactive (unless derivatized) and stain strongly with PMA.

Step 2: Stereoselective Oximation
  • Reagents: 3-(TBDMS-oxy)cyclohexanone, Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq), EtOH/H₂O.

  • Critical Step: Isolate the oxime. Perform Flash Column Chromatography.

    • Target: Isolate the isomer where the OH is anti to the C2 (substituted) carbon. (Note: NOE NMR analysis may be required to confirm geometry: Look for correlation between Oxime-OH and C6-protons).

Step 3: Mild Beckmann Rearrangement
  • Reagents: Purified Oxime (1.0 eq), Cyanuric Chloride (0.5 eq), ZnCl₂ (0.1 eq), Acetonitrile,

    
    .
    
  • Procedure: Dissolve oxime in dry MeCN. Add Cyanuric Chloride. Stir at RT for 2-4 hours. Quench with saturated NaHCO₃.

  • Why: Cyanuric chloride activates the oxime oxygen (forming an O-triazine intermediate) under neutral conditions, preventing elimination and isomerization.

Step 4: Deprotection
  • Reagents: TBAF (1.1 eq), THF,

    
    .
    
  • Purification: The final 6-hydroxyazepan-2-one is highly polar. Use DCM:MeOH (9:1) for extraction or purification.[1][2]

Comparative Data: Reagent Selection

Reagent SystemRegioselectivity RiskDehydration RiskYield PotentialNotes
H₂SO₄ /

High (Isomerization)Critical (Tars)Low (<30%)Avoid completely.
PPA (Polyphosphoric Acid) ModerateHighModerateDifficult workup; viscous sludge traps product.
TsCl / Pyridine LowLowHigh (>80%)Good stereospecificity; requires pure oxime isomer.
Cyanuric Chloride / ZnCl₂ Lowest Lowest High (>85%) Recommended. Mildest conditions; prevents elimination.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green Path represents the optimized protocol, while Red Paths indicate common failure modes.

G Start 3-Hydroxycyclohexanone Enone 2-Cyclohexenone (Dehydration Product) Start->Enone Acid/Heat Protected 3-(TBDMS-oxy)cyclohexanone Start->Protected TBDMS-Cl (Prevents Dehydration) Tar Polymer/Tar Enone->Tar Oxime_Mix Oxime Mixture (E/Z) Protected->Oxime_Mix NH2OH Oxime_Anti_C2 (E)-Oxime (OH anti to C2) Oxime_Mix->Oxime_Anti_C2 Chromatography (Steric Control) Oxime_Anti_C6 (Z)-Oxime (OH anti to C6) Oxime_Mix->Oxime_Anti_C6 Minor Isomer Prod_6OH 6-Hydroxyazepan-2-one (TARGET) Oxime_Anti_C2->Prod_6OH Beckmann (Migration of C2) Oxime_Anti_C6->Oxime_Mix Acid Catalyzed Isomerization Prod_4OH 4-Hydroxyazepan-2-one (WRONG ISOMER) Oxime_Anti_C6->Prod_4OH Beckmann (Migration of C6)

Caption: Pathway analysis showing the critical divergence between dehydration (red), undesired regioisomer (orange), and the protected stereoselective route (green).

References

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241. Link

  • Schnell, M., et al. (2021). Biocatalytic Production of a Nylon 6 Precursor from Caprolactone. ChemSusChem, 15. (Provides context on alternative biocatalytic routes and numbering). Link

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement: Mechanism and Regioselectivity. Link

Sources

Optimization

avoiding racemization during "6-Hydroxyazepan-2-one" synthesis

This is a technical support guide designed for researchers and process chemists. It prioritizes mechanistic understanding and practical troubleshooting over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It prioritizes mechanistic understanding and practical troubleshooting over generic advice.

Topic: Stereochemical Retention & Prevention of Racemization

Executive Summary: The Chirality Challenge

The synthesis of 6-hydroxyazepan-2-one (6-hydroxy-ε-caprolactam) presents a specific stereochemical challenge. Unlike its 4-hydroxy isomer, the 6-hydroxy position is distal to the carbonyl but proximal to the amide nitrogen (separated by one methylene group, C7).

The Core Problem: The hydroxyl group at C6 is vulnerable to acid-catalyzed


-elimination  or retro-aldol-type degradation  (depending on the precursor), leading to planar intermediates that destroy chirality.

This guide covers the two primary synthetic routes:

  • The Baeyer-Villiger (BV) Route: Oxidation of 3-hydroxycyclohexanone.

  • The Cyclization Route: Ring closure of 5-hydroxy-6-aminohexanoic acid.

Decision Matrix: Selecting the Right Route

Before troubleshooting, ensure you are using the route best suited for your ee requirements.

Figure 1: Decision matrix for synthetic strategy based on tolerance for racemization risk.

Module A: The Baeyer-Villiger Route (3-Hydroxycyclohexanone)

This is the most common route. To obtain the 6-hydroxy isomer, the oxygen must insert between C1 and C6 (the distal methylene), rather than C1 and C2.

Regioselectivity Rule: In 3-hydroxycyclohexanone, the electron-withdrawing effect of the hydroxyl group at C3 destabilizes the migrating positive charge at C2. Therefore, C6 migrates preferentially , yielding the desired 6-hydroxyazepan-2-one.

Critical Failure Point: Acid-Catalyzed Racemization

Standard Lewis acids (e.g.,


) or strong protic acids (TFA) used with oxidants can cause the hydroxyl group to eliminate, forming a cyclohexenone intermediate which re-hydrates racemically.
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low ee in Product Acidic elimination of -OH group.Switch to Buffered mCPBA: Perform oxidation in DCM with

buffer to neutralize m-chlorobenzoic acid byproduct.
Wrong Regioisomer (4-OH) Migration of C2 instead of C6.Protect the Alcohol: Use a bulky protecting group (e.g., TBS). Steric bulk at C3 further discourages C2 migration, locking in the C6-migration pathway.
Decomposition Over-oxidation / Ring opening.Temperature Control: Maintain reaction at

to

. Do not reflux.
The "Gold Standard": Enzymatic Baeyer-Villiger

To completely avoid racemization, use Cyclohexanone Monooxygenase (CHMO) . Enzymes operate at neutral pH, eliminating the acid-catalyzed elimination pathway.

  • Protocol: Use whole-cell E. coli expressing CHMO or isolated enzyme with NADPH recycling (Glucose-6-phosphate dehydrogenase).

  • Benefit: Kinetic Resolution.[1] If you start with racemic ketone, the enzyme often preferentially oxidizes one enantiomer to the lactone, leaving the other as the ketone.

Module B: The Linear Cyclization Route

If you synthesize the linear precursor (5-hydroxy-6-aminohexanoic acid) via chiral pool synthesis (e.g., from Lysine or Glutamic acid derivatives), the challenge is closing the ring without destroying the chiral center.

Critical Failure Point: Thermal Stress

Industrial caprolactam synthesis uses high heat (


). Do not use this for chiral 6-hydroxy derivatives.  Heat promotes dehydration of the secondary alcohol to an alkene.
Recommended Protocol: "Cold" Cyclization

Instead of thermal dehydration, use peptide coupling agents to activate the carboxylic acid for attack by the amine.

  • Solvent: DMF or DCM (Dilute conditions:

    
     to favor intramolecular cyclization over intermolecular polymerization).
    
  • Reagents: HATU (1.1 eq) and DIPEA (2.0 eq).

  • Temperature:

    
     to Room Temperature.
    
  • Mechanism: The activated ester reacts rapidly with the amine. The neutral conditions preserve the stereocenter at C5 (which becomes C6 in the ring).

Visualizing the Racemization Mechanism

Understanding how you lose chirality is the key to preventing it. The diagram below illustrates the "Danger Zone" where acidic conditions trigger elimination.

Figure 2: The competition between stereoretentive oxidation and acid-catalyzed racemization.

Frequently Asked Questions (FAQ)

Q: I am using the Schmidt reaction (Sodium Azide + Sulfuric Acid). Why is my product racemic? A: The Schmidt reaction utilizes concentrated sulfuric acid. These conditions are too harsh for a secondary alcohol. The acid protonates the hydroxyl group, leading to water loss and the formation of a transient carbocation or alkene. Upon aqueous workup, water attacks from either face, racemizing the center. Switch to the Baeyer-Villiger route using buffered mCPBA.

Q: Can I protect the hydroxyl group with an Acetyl (Ac) group? A: Yes, but be cautious during deprotection. Basic hydrolysis (LiOH/NaOH) of the ester can sometimes open the lactam ring (caprolactams are more labile than smaller lactams). Acidic hydrolysis can cause the racemization mentioned above. Silyl ethers (TBS, TBDPS) are superior here because they can be removed with TBAF (fluoride) under neutral conditions, preserving the stereocenter.

Q: My ee drops during the workup of the Baeyer-Villiger reaction. Why? A: If you use mCPBA, the byproduct is m-chlorobenzoic acid. If you concentrate the reaction mixture with this acid present, the rising concentration of acid in the flask can catalyze racemization/elimination. Always wash the organic layer with saturated sodium bicarbonate (


) or sodium sulfite (

) before concentrating on the rotovap.

References

  • Mihovilovic, M. D., et al. (2001). "Microbial Baeyer-Villiger Oxidation of 3-Substituted Cyclohexanones." Journal of Organic Chemistry. Link

  • Renz, M., & Meunier, B. (1999). "100 Years of Baeyer–Villiger Oxidations." European Journal of Organic Chemistry. Link

  • Taschner, M. J., & Black, D. J. (1988). "The enzymatic Baeyer-Villiger oxidation: enantioselective synthesis of lactones from mesomeric cyclohexanones." Journal of the American Chemical Society.[2][3] Link

  • Kelly, D. R., et al. (1998). "The mechanism of the Baeyer-Villiger reaction on 3-substituted cyclohexanones." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Troubleshooting

Technical Support Center: Enzymatic Resolution of 6-Hydroxyazepan-2-one

Case ID: OPT-6HA-2024 Topic: Optimization of Kinetic Resolution for Chiral Lactam Building Blocks Assigned Specialist: Senior Application Scientist, Biocatalysis Division Executive Summary & Core Workflow The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-6HA-2024 Topic: Optimization of Kinetic Resolution for Chiral Lactam Building Blocks Assigned Specialist: Senior Application Scientist, Biocatalysis Division

Executive Summary & Core Workflow

The Challenge: 6-Hydroxyazepan-2-one (a 7-membered lactam with a secondary hydroxyl group) is a critical chiral intermediate, often associated with the synthesis of protein kinase C inhibitors like Balanol. The resolution of this molecule relies on the kinetic differentiation of the enantiomers by a lipase.[1][2] The primary challenge is balancing conversion rate with enantioselectivity (


-value)  while preventing the spontaneous (non-enzymatic) background acylation of the hydroxyl group or ring-opening hydrolysis.

The Solution: The industry-standard approach utilizes Candida antarctica Lipase B (CAL-B) , typically immobilized (e.g., Novozym 435), in a hydrophobic organic solvent using an irreversible acyl donor.

The Kinetic Resolution Workflow

The following diagram illustrates the kinetic resolution pathway. The lipase selectively acylates one enantiomer (typically the R-enantiomer for CAL-B acting on secondary alcohols), leaving the S-enantiomer as the unreacted alcohol.

KineticResolution cluster_conditions Critical Parameters Racemate Racemic 6-Hydroxyazepan-2-one Complex Enzyme-Substrate Complex Racemate->Complex Binding AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Complex Enzyme Immobilized CAL-B (Novozym 435) ProductR (R)-Acetate Ester (Acylated Product) Complex->ProductR Fast Reaction (k_fast) ProductS (S)-Alcohol (Unreacted Substrate) Complex->ProductS Slow/No Reaction (k_slow) Solvent Solvent LogP > 2.0 (Toluene/MTBE) Water Water Activity (a_w) < 0.2

Figure 1: Kinetic resolution pathway of 6-hydroxyazepan-2-one using CAL-B.

Standard Operating Protocol (SOP)

This protocol serves as the baseline . Deviations from this should be made systematically (see Section 3).

Reagents:

  • Substrate: rac-6-Hydroxyazepan-2-one (100 mg)

  • Enzyme: Novozym 435 (Immobilized CAL-B), 20-50% w/w relative to substrate.

  • Acyl Donor: Vinyl Acetate (3-5 equivalents).

  • Solvent: Anhydrous Toluene or MTBE (Methyl tert-butyl ether).

  • Temperature: 30°C.

Procedure:

  • Drying: Ensure the enzyme and substrate are dried. Lyophilize the substrate if necessary. Store Novozym 435 over silica gel in a desiccator.

  • Solvation: Dissolve 100 mg of substrate in 5 mL of anhydrous Toluene.

  • Initiation: Add 5 equivalents of Vinyl Acetate.

  • Catalysis: Add 20 mg (20 wt%) of Novozym 435. Incubate in an orbital shaker at 30°C / 200 rpm.

  • Monitoring: Sample at 1h, 4h, and 24h. Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

  • Termination: Filter off the enzyme beads.

  • Purification: Separate the acetate ester from the unreacted alcohol via silica gel flash chromatography.

Optimization & Troubleshooting (FAQs)

Q1: My conversion is stuck < 30% even after 24 hours. Is the enzyme dead?

Diagnosis: Likely acetaldehyde inhibition or water stripping .

  • The Mechanism: Vinyl acetate releases vinyl alcohol upon reaction, which tautomerizes to acetaldehyde. Acetaldehyde can form Schiff bases with lysine residues on the lipase surface, deactivating it.

  • The Fix:

    • Switch Acyl Donor: Use Isopropenyl Acetate . It releases acetone as the byproduct, which is less toxic to the enzyme than acetaldehyde.

    • Check Water Activity (

      
      ):  If you are using extremely dry molecular sieves in the reaction, you might have stripped the "essential water" layer required for the enzyme's structural integrity. Re-equilibrate the enzyme at a controlled humidity (e.g., over saturated salt solution) before use.
      
Q2: I am getting low enantioselectivity ( ). How do I improve it?

Diagnosis: The reaction is likely too fast (diffusion limitation) or the temperature is too high, allowing the "slow" enantiomer to react. Optimization Strategy:

ParameterAdjustmentScientific Rationale
Temperature Decrease to 4°C or 10°CLowering T increases the difference in activation energy (

) between the enantiomers, improving selectivity (Racemic Temperature Effect).
Solvent Switch to Hexane or Heptane Lower polarity (High LogP) solvents generally preserve the enzyme's rigid conformation better than polar solvents like THF.
Substrate Conc. Dilute the reactionHigh concentrations can lead to non-specific binding or aggregation. Try 10 mg/mL instead of 50 mg/mL.
Q3: Can I use ethanol or methanol as the solvent?

Strictly NO.

  • Reason: Primary alcohols like ethanol will compete with your substrate (6-hydroxyazepan-2-one) as a nucleophile. The enzyme will simply acetylate the solvent (Ethanol + Vinyl Acetate

    
     Ethyl Acetate), wasting your acyl donor and ignoring your substrate.
    
  • Alternative: If solubility is an issue in Toluene, use 1,4-Dioxane or t-Amyl Alcohol (a tertiary alcohol that cannot be acylated by lipases).

Advanced Optimization: Solvent Screening

The choice of solvent is the single most impactful variable after enzyme selection. Lipase activity generally correlates with the LogP (partition coefficient) of the solvent.

Guideline: Hydrophobic solvents (LogP > 2) preserve the essential water layer around the enzyme. Hydrophilic solvents (LogP < 0) strip this water, leading to unfolding.

SolventLogPSolubility of LactamEnzyme ActivityRecommendation
n-Hexane 3.5LowHighExcellent for activity, but poor solubility for polar lactams.
Toluene 2.5ModerateHighGold Standard. Best balance.
MTBE 1.3GoodModerateGood alternative if Toluene fails.
THF 0.46HighLowAvoid. Strips water; leads to low

-value.
Acetonitrile -0.33HighVery LowDo Not Use. Denatures enzyme.

Mechanistic Insight: The Catalytic Triad

Understanding the mechanism helps explain why pH and water matter, even in organic solvents.

Mechanism cluster_active_site CAL-B Active Site Serine Serine-105 (Nucleophile) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Serine->AcylEnzyme Histidine Histidine-224 (Base) Histidine->Serine Activates Aspartate Aspartate-187 (Acid) Aspartate->Histidine Stabilizes AcylDonor Vinyl Acetate AcylDonor->Serine Acylation Step Substrate 6-Hydroxyazepan-2-one Substrate->AcylEnzyme Deacylation Step (Nucleophilic Attack)

Figure 2: The Serine-Histidine-Aspartate catalytic triad mechanism. The 'Essential Water' stabilizes this ionic network inside the hydrophobic solvent.

Critical Note: The 6-hydroxyazepan-2-one substrate acts as the nucleophile in the second step (Deacylation). If the lactam ring nitrogen is unprotected, it could theoretically compete as a nucleophile, but CAL-B is highly selective for O-acylation over N-acylation in these conditions. If you observe N-acylation, protect the lactam nitrogen with a Boc or Cbz group.

References

  • Anderson, E. M., et al. (1998). "Kinetic resolution of secondary alcohols using Candida antarctica lipase B." Biocatalysis and Biotransformation, 16(3), 181-204.

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1723-1754.

  • Lampe, T. F. J., et al. (1996). "Total Synthesis of (-)-Balanol." Angewandte Chemie International Edition, 35(19), 2268-2270. (Demonstrates the relevance of the chiral azepane core).

  • Pamies, O., & Backvall, J. E. (2003). "Combination of enzymes and metal catalysts. A powerful approach in asymmetric catalysis." Chemical Reviews, 103(8), 3247-3262.

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (The authoritative text on lipase mechanisms and solvent effects).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Hydroxyazepan-2-one vs. Unsubstituted Lactams in Chemical Synthesis

The following guide provides an in-depth technical comparison of 6-Hydroxyazepan-2-one against standard lactam alternatives, focusing on its unique utility in asymmetric synthesis and functional polymer development. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Hydroxyazepan-2-one against standard lactam alternatives, focusing on its unique utility in asymmetric synthesis and functional polymer development.

Executive Summary

6-Hydroxyazepan-2-one (also known as 6-hydroxy-


-caprolactam) represents a bifunctionalized 7-membered lactam that bridges the gap between simple bulk monomers (like 

-caprolactam) and complex chiral building blocks (like the Balanol core). Unlike unsubstituted lactams which serve primarily as polymerization monomers, the C6-hydroxyl group introduces a critical "distal handle" for stereochemical inversion, oxidation, or cross-linking, without sterically compromising the amide bond's reactivity.

This guide compares 6-Hydroxyazepan-2-one with


-Caprolactam  (the industrial standard) and 

-Valerolactam
(the 6-ring analog), evaluating their performance in Ring-Opening Polymerization (ROP) and divergent synthesis.

Part 1: Structural & Physicochemical Profile[1]

The strategic value of 6-Hydroxyazepan-2-one lies in its C6-positioning . In a 7-membered ring, the C6 position is


 to the nitrogen and 

to the carbonyl, placing it in a "remote" sector of the ring. This minimizes steric interference during amide coupling while remaining accessible for secondary functionalization.
Table 1: Comparative Physicochemical Properties
Feature6-Hydroxyazepan-2-one

-Caprolactam

-Valerolactam
Ring Size 7-membered (Azepane)7-membered (Azepane)6-membered (Piperidine)
Functional Handle -OH at C6 (Chiral center*)NoneNone
Ring Strain Moderate (~3-4 kcal/mol)Moderate (~3-4 kcal/mol)Low (Stable chair conformer)
Water Solubility High (Hydrophilic)ModerateHigh
Polymerization (ROP) Feasible; yields hydrophilic polyamidesExcellent ; yields Nylon-6Difficult (Thermodynamically stable)
Primary Utility Chiral scaffold, Hydrophilic polymersBulk fibers, Engineering plasticsSolvent, Peptidomimetics
Synthetic Cost High (Multi-step/Biocatalytic)Low (Industrial commodity)Low

*Note: 6-Hydroxyazepan-2-one possesses a chiral center at C6. Enantiopure forms are accessible via enzymatic resolution or chiral pool synthesis.

Part 2: Synthetic Utility & Reactivity

The presence of the hydroxyl group creates a divergent reactivity profile. While


-caprolactam is chemically inert along its carbon chain, 6-Hydroxyazepan-2-one allows for orthogonal modification .
Ring-Opening Polymerization (ROP)[2][3]
  • 
    -Caprolactam:  Polymerizes to Nylon-6, a hydrophobic, semi-crystalline polymer.
    
  • 6-Hydroxyazepan-2-one: Polymerizes to Poly(6-hydroxycaproamide) . The pendant hydroxyl groups increase hydrophilicity and biodegradability.

    • Challenge: The -OH group can act as a chain initiator or transfer agent, potentially broadening molecular weight distribution (PDI) if not protected.

    • Advantage:[1] Post-polymerization modification (e.g., esterification of the polymer backbone) is possible.

Divergent Functionalization

The C6-OH group allows the molecule to serve as a precursor for complex azepane alkaloids (e.g., Balanol analogs).

  • Oxidation: Conversion to 6-oxoazepan-2-one (a keto-lactam) allows for reductive amination or Grignard addition.

  • Elimination: Dehydration yields unsaturated lactams (e.g., 4,5-dehydro or 5,6-dehydro variants), which are Michael acceptors.

Diagram 1: Divergent Reactivity Pathways

The following diagram illustrates how 6-Hydroxyazepan-2-one serves as a central hub for both polymer synthesis and small-molecule functionalization.

Reactivity Start 6-Hydroxyazepan-2-one (C6-OH Handle) ROP Ring-Opening Polymerization Start->ROP Catalytic ROP Oxidation Jones/Swern Oxidation Start->Oxidation [O] Substitution Mitsunobu/SN2 Start->Substitution Nucleophile Polymer Hydrophilic Nylon-6 (Biodegradable) ROP->Polymer n > 100 KetoLactam 6-Oxoazepan-2-one Oxidation->KetoLactam ChiralAzepane Chiral Azepane Scaffolds Substitution->ChiralAzepane

Caption: Divergent synthesis pathways from 6-Hydroxyazepan-2-one. The C6-OH group enables access to functional polymers or oxidized intermediates unavailable to standard caprolactam.

Part 3: Experimental Protocol (Synthesis)

The most robust route to 6-Hydroxyazepan-2-one involves the Beckmann Rearrangement of 3-hydroxycyclohexanone oxime. Note that the regioselectivity of the rearrangement is governed by the migration of the group anti to the oxime hydroxyl.

Protocol: Synthesis via Beckmann Rearrangement

Objective: Synthesize 6-hydroxyazepan-2-one from 3-hydroxycyclohexanone.

Reagents:

  • 3-Hydroxycyclohexanone (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)

  • Sodium acetate (15 mmol)

  • Thionyl chloride (

    
    ) or Cyanuric Chloride (Catalyst)
    
  • Solvent: Ethanol (for oxime formation), Dioxane/Water (for rearrangement)

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 3-hydroxycyclohexanone in Ethanol (20 mL).

    • Add

      
       and NaOAc. Reflux for 2 hours.
      
    • Concentrate and extract with EtOAc. The product is a mixture of syn and anti oximes.

    • Critical Step: Separation of isomers is often unnecessary if using conditions that equilibrate the oxime, but for specific regiochemistry, the isomer where the C2-C3 bond is anti to the OH is required to migrate the methylene group (C2) to form the 6-hydroxy product. Note: Migration of the C6 methylene yields the 4-hydroxy isomer.

  • Rearrangement (Beckmann):

    • Dissolve the crude oxime in dry Dioxane (15 mL) at 0°C.

    • Add Thionyl chloride (0.5 eq) dropwise. (Alternatively, use Cyanuric Chloride for milder conditions).

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench with saturated

      
      .
      
  • Purification:

    • Extract with

      
       (3 x 20 mL).
      
    • Purify via column chromatography (Silica gel, MeOH/DCM 5:95).

    • Validation:

      
       NMR should show the methine proton at C6 (shifted downfield by -OH) and the amide proton.
      
Diagram 2: Regioselective Synthesis Pathway

This diagram clarifies the mechanistic origin of the 6-hydroxy isomer versus the 4-hydroxy isomer.

Synthesis Ketone 3-Hydroxycyclohexanone Oxime Oxime Intermediate (Mixture of E/Z) Ketone->Oxime NH2OH·HCl PathA Migration of C6 (Less Hindered) Oxime->PathA PathB Migration of C2 (More Hindered) Oxime->PathB ProductA 4-Hydroxyazepan-2-one (Major Side Product) PathA->ProductA Beckmann ProductB 6-Hydroxyazepan-2-one (Target) PathB->ProductB Beckmann

Caption: Regiochemical outcome of the Beckmann rearrangement. Accessing the 6-hydroxy isomer requires migration of the C2 carbon (relative to ketone numbering).

Part 4: Critical Analysis & Applications

Pros
  • Hydrophilicity: Polymers derived from 6-hydroxyazepan-2-one exhibit significantly higher water uptake than Nylon-6, making them suitable for hydrogels and biomedical scaffolds.

  • Chiral Pool Utility: Unlike caprolactam, the 6-hydroxy variant can be resolved into enantiomers, serving as a scaffold for asymmetric synthesis of drugs like Balanol (protein kinase C inhibitor) analogs.

  • Degradability: The presence of the hydroxyl group lowers the crystallinity and provides a site for hydrolytic attack, enhancing biodegradation rates.

Cons
  • Regiochemical Control: Synthesizing the specific 6-hydroxy isomer is challenging due to the competing formation of the 4-hydroxy isomer during the rearrangement of 3-hydroxycyclohexanone.

  • Polymerization Interference: The free hydroxyl group can interfere with anionic ROP mechanisms, often requiring protection (e.g., as a silyl ether) prior to polymerization.

References

  • Synthesis of Functionalized Lactams via Beckmann Rearrangement. Source:Journal of Organic Chemistry. Context: Mechanisms of oxime migration and regioselectivity in substituted cyclohexanones.

  • Ring-Opening Polymerization of Hydroxy-Functionalized Lactones and Lactams. Source:Polymer Chemistry (RSC). Context: Comparative kinetics of substituted vs. unsubstituted cyclic monomers.

  • Balanol and Azepane-Based Kinase Inhibitors. Source:Journal of Medicinal Chemistry. Context: Utilization of chiral azepane scaffolds in drug design.

  • Organocatalytic ROP of 7-Membered Rings. Source:Macromolecules. Context: Use of TBD and DBU catalysts for controlled polymerization of functionalized lactams.

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of 6-Hydroxyazepan-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and specialty polymer precursors, 6-Hydroxyazepan-2-one, a functionalized caprolactam, represents a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and specialty polymer precursors, 6-Hydroxyazepan-2-one, a functionalized caprolactam, represents a molecule of significant interest. Its synthesis, however, presents unique challenges in achieving regioselectivity and efficiency. This guide provides a comparative analysis of catalytic strategies for the synthesis of 6-Hydroxyazepan-2-one, offering insights into both established and prospective methodologies. We will delve into the mechanistic underpinnings of these approaches, present comparative performance data, and provide detailed experimental protocols to inform your research and development endeavors.

Introduction: The Significance of 6-Hydroxyazepan-2-one

6-Hydroxyazepan-2-one serves as a versatile building block in organic synthesis. The presence of both a lactam functionality and a hydroxyl group opens avenues for diverse chemical modifications, making it a valuable precursor for the synthesis of complex nitrogen-containing heterocycles, modified polyamides, and biologically active molecules. The key challenge in its synthesis lies in the selective introduction of a hydroxyl group onto the caprolactam scaffold. This guide will explore and compare two primary catalytic pathways: a chemical catalytic approach via the cyclization of a hydroxylated precursor and a chemoenzymatic strategy that leverages the specificity of biocatalysts.

I. Chemical Catalysis: The Bimetallic Approach to Cyclization

A prominent chemical catalytic route to a related precursor of 6-Hydroxyazepan-2-one involves the dehydration and cyclization of 6-hydroxycaproamide to form ε-caprolactam. A particularly effective catalyst for this transformation is a bimetallic system of Ruthenium and Cobalt supported on Titanium Dioxide (Ru-Co/TiO₂).[1] This approach highlights a robust method for forming the azepan-2-one ring from a linear, hydroxylated precursor.

A. The Ru-Co/TiO₂ Catalyst System

The synergy between Ruthenium and Cobalt on a TiO₂ support has been shown to significantly enhance catalytic performance in the cyclization of 6-hydroxycaproamide.[1] The catalyst is typically prepared via impregnation methods. The choice of a bimetallic system is crucial; the combination of Ru and Co leads to improved activity and selectivity compared to the individual metals on the same support.

Causality Behind Experimental Choices:

  • Bimetallic Synergy: Ruthenium is known for its activity in hydrogenation and dehydrogenation reactions, while cobalt can facilitate amidation and cyclization. The combination of these metals on a high-surface-area support like TiO₂ creates active sites that can efficiently catalyze the multi-step conversion of the hydroxyamide to the lactam.

  • Support Material: TiO₂ provides good thermal stability and a large surface area, which is essential for the dispersion of the metal nanoparticles and for providing sufficient active sites for the reaction.

  • Reaction Conditions: The high temperature (250°C) and pressure (1 MPa N₂) are necessary to overcome the activation energy for the dehydration and intramolecular cyclization reactions. The use of a mixed solvent system (1,4-dioxane: NH₃·H₂O) is optimized to ensure the solubility of the reactant and to facilitate the reaction pathway.[1]

B. Performance Data

The performance of the Ru-Co/TiO₂ catalyst in the conversion of 6-hydroxycaproamide to ε-caprolactam is summarized in the table below. While this is for the synthesis of caprolactam, it provides a strong indication of the catalyst's efficacy in the crucial cyclization step that would be required for 6-Hydroxyazepan-2-one from a similar precursor.

CatalystPrecursorTemperature (°C)Pressure (MPa)SolventConversion (%)Yield (%)Reference
Ru₅Co₆/TiO₂6-Hydroxycaproamide25011,4-dioxane: NH₃·H₂O (2:1)99.062.2 (for ε-caprolactam)[1]
C. Experimental Workflow & Protocol

The following diagram illustrates the general workflow for the synthesis of ε-caprolactam from 6-hydroxycaproamide using the Ru-Co/TiO₂ catalyst.

cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation prep1 Impregnation of TiO₂ with Ru and Co precursors prep2 Drying prep1->prep2 prep3 Calcination prep2->prep3 prep4 Reduction prep3->prep4 react1 Charge reactor with 6-hydroxycaproamide, solvent, and catalyst prep4->react1 react2 Pressurize with N₂ react1->react2 react3 Heat to 250°C react2->react3 react4 Stir for reaction time react3->react4 workup1 Cool reactor and depressurize react4->workup1 workup2 Filter to remove catalyst workup1->workup2 workup3 Solvent evaporation workup2->workup3 workup4 Purification (e.g., chromatography) workup3->workup4

Caption: Workflow for Ru-Co/TiO₂ catalyzed cyclization.

Detailed Experimental Protocol (Adapted for conceptual synthesis of 6-Hydroxyazepan-2-one):

  • Catalyst Preparation:

    • The Ru-Co/TiO₂ catalyst is prepared by the impregnation method. A solution of RuCl₃·nH₂O and Co(NO₃)₂·6H₂O in a suitable solvent is added to the TiO₂ support.

    • The mixture is stirred, followed by evaporation of the solvent.

    • The resulting solid is dried and then calcined in air.

    • Prior to the reaction, the catalyst is reduced under a flow of H₂.

  • Catalytic Reaction:

    • A high-pressure reactor is charged with 6-hydroxycaproamide (or a suitable precursor for 6-Hydroxyazepan-2-one), the Ru-Co/TiO₂ catalyst, and the solvent system (e.g., 1,4-dioxane and aqueous ammonia).

    • The reactor is sealed, purged, and pressurized with an inert gas like N₂ (e.g., to 1 MPa).

    • The reaction mixture is heated to the desired temperature (e.g., 250°C) with vigorous stirring.

    • The reaction is monitored by techniques such as GC or HPLC until completion.

  • Work-up and Isolation:

    • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

    • The solid catalyst is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is then purified by a suitable method, such as column chromatography, to yield the desired hydroxylated lactam.

II. Chemoenzymatic and Biocatalytic Strategies

Biocatalysis offers a powerful alternative for the synthesis of functionalized molecules, often proceeding with high selectivity under mild conditions.[2] A conceptual chemoenzymatic pathway to 6-Hydroxyazepan-2-one can be designed based on established biocatalytic transformations.

A. Multi-Enzyme Cascade Approach

A plausible route starts from a readily available precursor like cyclohexanone and employs a series of enzymatic and chemical steps.[2]

Proposed Chemoenzymatic Pathway:

cluster_enzymatic1 Biocatalytic Oxidation cluster_chemical Chemical Conversion cluster_enzymatic2 Biocatalytic Hydration & Cyclization A Cyclohexanone B ε-Caprolactone A->B CHMO C 6-Hydroxyhexanoic Acid B->C Lipase D 6-Hydroxyhexanenitrile C->D Amination & Dehydration E 6-Hydroxyhexanamide D->E Nitrile Hydratase F 6-Hydroxyazepan-2-one E->F Conceptual Cyclization (e.g., Amidase/Chemical)

Caption: A proposed chemoenzymatic pathway to 6-Hydroxyazepan-2-one.

Pillars of this Chemoenzymatic Approach:

  • Expertise & Experience in Biocatalyst Selection:

    • Cyclohexanone Monooxygenase (CHMO): This enzyme is highly efficient for the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone. Whole-cell biocatalysts, such as engineered E. coli, are often used to ensure cofactor regeneration.

    • Lipase: A robust lipase, such as that from Candida antarctica (CALB), can be employed for the regioselective hydrolysis of the lactone to the corresponding hydroxy acid.

    • Nitrile Hydratase: Enzymes from organisms like Rhodococcus erythropolis are known for their broad substrate scope and high efficiency in converting nitriles to amides under mild aqueous conditions.[2]

  • Trustworthiness through Self-Validating Systems: Each enzymatic step can be independently optimized and validated. The use of whole-cell or immobilized enzymes allows for easy separation of the biocatalyst from the reaction mixture, simplifying downstream processing and enabling catalyst recycling.

  • Authoritative Grounding: The individual steps in this proposed pathway are based on well-documented biocatalytic transformations reported in scientific literature.[2]

B. Performance and Potential Advantages

While a direct yield for 6-Hydroxyazepan-2-one via this complete pathway is not reported, the individual steps have been shown to be high-yielding.

Catalytic StepCatalyst TypeKey AdvantagesPotential Challenges
OxidationWhole-cell (E. coli with CHMO)High selectivity, mild conditionsCofactor regeneration, potential substrate/product inhibition
HydrolysisImmobilized Lipase (e.g., CALB)High activity, stability, and reusabilitypH changes during reaction
HydrationWhole-cell (R. erythropolis with Nitrile Hydratase)High conversion, mild aqueous conditionsEnzyme stability, potential substrate inhibition
CyclizationChemical (e.g., Ru-Co/TiO₂) or EnzymaticEstablished chemical methodsRequires a separate reaction step; enzymatic cyclization needs development
C. Experimental Protocol for Biocatalytic Hydration (Conceptual)

This protocol focuses on the final biocatalytic step, the conversion of 6-hydroxyhexanenitrile to 6-hydroxyhexanamide.

  • Biocatalyst Preparation:

    • Cultivate Rhodococcus erythropolis in a suitable medium to induce the expression of nitrile hydratase.

    • Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.0).

    • The cells can be used directly as a whole-cell biocatalyst or the enzyme can be extracted and immobilized.

  • Biocatalytic Reaction:

    • In a temperature-controlled reactor, suspend the whole-cell biocatalyst in a buffer.

    • Add the substrate, 6-hydroxyhexanenitrile, to the reaction mixture. A fed-batch approach may be necessary to avoid substrate inhibition.[2]

    • Maintain the reaction at a controlled temperature (e.g., 30-35°C) with gentle agitation.[2]

    • Monitor the progress of the reaction by analyzing the disappearance of the nitrile and the formation of the amide using HPLC or GC.

  • Product Isolation:

    • Once the reaction is complete, separate the biocatalyst by centrifugation or filtration.

    • The aqueous supernatant containing the product can be further purified, for example, by extraction or chromatography.

III. Comparative Analysis and Future Outlook

FeatureChemical Catalysis (Ru-Co/TiO₂)Chemoenzymatic/Biocatalytic Pathway
Catalyst Type Heterogeneous bimetallicWhole-cell biocatalysts, isolated enzymes
Reaction Conditions High temperature and pressureMild (near ambient) temperature and pressure
Selectivity Generally good, but side reactions possibleExcellent chemo-, regio-, and stereoselectivity
Process Complexity Potentially fewer steps if starting from a close precursorMulti-step process requiring different catalysts
Sustainability Requires high energy input; uses noble metals"Green" conditions, biodegradable catalysts
Maturity Demonstrated for a closely related reactionConceptual, based on established individual steps

The direct C-H hydroxylation of ε-caprolactam using transition metal catalysts or engineered enzymes represents a highly attractive but challenging future direction. Catalysts based on iron, ruthenium, or rhodium, known for their C-H activation capabilities, could potentially enable a single-step synthesis of 6-Hydroxyazepan-2-one.[3] Similarly, engineered cytochrome P450 monooxygenases or other oxidoreductases could offer a direct biocatalytic route. However, controlling the regioselectivity of the hydroxylation on the caprolactam ring remains a significant hurdle.

Conclusion

The synthesis of 6-Hydroxyazepan-2-one can be approached through distinct catalytic strategies, each with its own set of advantages and challenges. The Ru-Co/TiO₂ catalyzed cyclization of a hydroxylated precursor offers a robust chemical method, albeit under demanding reaction conditions. In contrast, a chemoenzymatic pathway provides a milder and potentially more sustainable route, leveraging the high selectivity of biocatalysts.

For researchers and drug development professionals, the choice of catalyst will depend on factors such as the availability of starting materials, the desired scale of production, and the importance of process sustainability. While the chemoenzymatic route is currently more conceptual for the final target molecule, the rapid advancements in enzyme engineering and process intensification hold great promise for making it a viable and efficient method for the synthesis of 6-Hydroxyazepan-2-one and other valuable functionalized lactams.

References

  • Zhai, C., et al. (2024). Synthesis of Caprolactam through Dehydration and Cyclization of 6-Hydroxycaproamide. Research Square. [Link]

  • Various Authors. (2025). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate. [Link]

  • Various Authors. (n.d.). Comparasion of Different Catalysts on Phenol Hydroxylation. cnki.com.cn. [Link]

  • Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Various Authors. (2023). Transition Metal-Catalyzed C-H Functionalization Through Electrocatalysis. PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 6-Hydroxyazepan-2-one

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 6-Hydroxyazepan-2-one, a versatile building block in organic synthesis, the ability to accurately quantify its enantiomeric excess (e.e.) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Enantiomeric Purity in Chiral Molecules

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of drug substances. Accurate determination of e.e. is therefore a cornerstone of process development, quality control, and regulatory submission for any chiral active pharmaceutical ingredient (API) or intermediate.

Comparative Analysis of Key Analytical Methodologies

The choice of analytical method for determining the enantiomeric excess of 6-Hydroxyazepan-2-one hinges on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the three most prevalent techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted method for enantiomeric separations in the pharmaceutical industry, prized for its versatility and robustness.[1] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Recognition:

The enantiomers of 6-Hydroxyazepan-2-one transiently form diastereomeric complexes with the chiral selector of the CSP. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times and, thus, separation. Common interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation.[2]

Workflow for Chiral HPLC Method Development:

cluster_0 Method Development Workflow start Select Chiral Stationary Phase (CSP) screen_mode Screen Mobile Phase Mode (Normal, Reversed, Polar Organic) start->screen_mode optimize_mp Optimize Mobile Phase Composition screen_mode->optimize_mp optimize_params Optimize Flow Rate & Temperature optimize_mp->optimize_params validate Method Validation optimize_params->validate cluster_1 Chiral GC Workflow start Derivatization (e.g., Silylation, Acylation) select_col Select Chiral GC Column start->select_col optimize_temp Optimize Temperature Program select_col->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow analyze Sample Analysis optimize_flow->analyze cluster_2 NMR Workflow start Choose Chiral Auxiliary (CDA or CSA) prep_sample Prepare Sample with Auxiliary start->prep_sample acquire_nmr Acquire High-Resolution NMR Spectrum prep_sample->acquire_nmr integrate Integrate Diastereotopic Signals acquire_nmr->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Sources

Comparative

The Seventh Member: SAR &amp; Strategic Profiling of 6-Hydroxyazepan-2-one Scaffolds

Topic: Structure-Activity Relationship (SAR) Studies of "6-Hydroxyazepan-2-one" Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads[1] Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of "6-Hydroxyazepan-2-one" Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads[1]

Executive Summary

In the landscape of peptidomimetics, the 7-membered lactam (azepan-2-one or caprolactam) often takes a backseat to its 5- and 6-membered cousins (pyrrolidinones and piperidinones).[1] However, for targets requiring specific conformational flexibility or unique hydrophobic bulk—such as Protein Kinase C (PKC) , Histone Deacetylases (HDACs) , and Serine Proteases (e.g., Factor Xa) —the azepane scaffold is indispensable.

This guide focuses specifically on 6-hydroxyazepan-2-one , a privileged chiral intermediate.[1] Unlike the unsubstituted caprolactam, the 6-hydroxyl group provides a critical "handle" for solvation, hydrogen bonding, or further functionalization, acting as a bioisostere for sugar moieties or specific amino acid side chains (e.g., lysine/arginine mimics).

Mechanistic Basis: Why the 7-Membered Ring?
The Conformational Advantage

While pyrrolidines (5-membered) are rigid and piperidines (6-membered) exist predominantly in a stable chair conformation, the azepan-2-one (7-membered) ring occupies a unique "Goldilocks" zone of conformational space.[1] It exists in a dynamic equilibrium between twist-chair and chair forms.[1]

  • Entropy vs. Enthalpy: The 6-hydroxyazepan-2-one scaffold allows the molecule to adopt conformations that can accommodate "induced fit" mechanisms in enzyme active sites, which rigidly constrained rings cannot access.[1]

  • The 6-OH Vector: In the context of protease inhibition, the hydroxyl group at position 6 (distal to the lactam nitrogen) often mimics the solvent-exposed backbone of a peptide substrate or engages in water-bridged H-bonds with residues like Asp or Glu in the active site rim.

DOT Diagram: Scaffold Decision Logic

The following diagram illustrates the decision matrix for selecting an azepane scaffold over smaller rings.

ScaffoldLogic Start Target Identification PocketAnalysis Active Site Analysis Start->PocketAnalysis Constraint Is the pocket rigid or plastic? PocketAnalysis->Constraint Rigid Rigid/Small Pocket Constraint->Rigid Small volume Plastic Plastic/Deep Pocket Constraint->Plastic Large volume/Flexible loops Pyrrolidine Select Pyrrolidinone (5-ring) (High Rigidity) Rigid->Pyrrolidine Azepane Select 6-Hydroxyazepan-2-one (7-ring) (Induced Fit + Solvation) Plastic->Azepane Validation Validate via NMR/X-Ray Pyrrolidine->Validation Azepane->Validation Check Twist-Chair

Figure 1: Decision logic for scaffold selection. The 7-membered ring is preferred for "plastic" active sites requiring induced fit.[1]

Comparative Analysis: Azepane vs. Alternatives

This section objectively compares the 6-hydroxyazepan-2-one scaffold against standard alternatives in the context of Factor Xa inhibition and Bengamide-like MetAP inhibition .

Performance Matrix
FeaturePyrrolidin-2-one (5-ring) Piperidin-2-one (6-ring) 6-Hydroxyazepan-2-one (7-ring)
Conformational Freedom Low (Rigid)Medium (Chair dominant)High (Twist-Chair/Chair)
Hydrophobic Bulk LowMediumHigh (Fills S1/S4 pockets)
Solubility (logP) High (Polar)MediumAdjustable (via 6-OH group)
Metabolic Stability HighHighModerate (Susceptible to ring opening)
Synthetic Access Easy (Cyclization)Easy (Lactamization)Moderate (RCM or Beckmann)
Case Study Data: Factor Xa Inhibition

In a study optimizing Factor Xa inhibitors, researchers compared varying ring sizes and linkers. The caprolactam (azepane) scaffold demonstrated superior potency when coupled with a thiourea linker, leveraging the ring's flexibility to access the S1/S4 specificity pockets.[2]

Compound IDScaffoldLinker TypeIC50 (Factor Xa)Relative Potency
Cmpd 1 Caprolactam (Unsub)Urea16.0 µM1x (Baseline)
Cmpd 8a PiperidinoneThiourea0.85 µM19x
Cmpd 8c Caprolactam (Azepane) Thiourea 0.11 µM 145x

Data Interpretation: The 7-membered ring (Cmpd 8c) was 145-fold more potent than the urea baseline and significantly more potent than smaller ring analogs when the linker allowed for correct orientation. The larger ring size fills the hydrophobic S4 pocket more effectively than the piperidine analog [1].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the chiral scaffold and its biological validation.

A. Synthesis of (6S)-6-Hydroxyazepan-2-one (Ring-Closing Metathesis Route)

Rationale: Traditional Beckmann rearrangement of cyclohexanones yields racemic mixtures.[1] The Ring-Closing Metathesis (RCM) using Grubbs catalysts allows for the construction of the 7-membered ring from chiral acyclic precursors (derived from amino acids like allylglycine).

Protocol:

  • Precursor Assembly: Acylate allyl-glycine or a similar chiral amino-alkene with an acryloyl chloride to form the diene precursor.[1]

  • RCM Reaction:

    • Dissolve the diene (0.1 M) in anhydrous Dichloromethane (DCM).

    • Add Grubbs II Catalyst (5 mol%).[1]

    • Reflux for 12–24 hours under Argon.[1] Note: High dilution is critical to prevent intermolecular polymerization.

  • Hydrogenation/Functionalization:

    • The resulting unsaturated lactam is hydrogenated (H2, Pd/C) to yield the saturated azepan-2-one.[1]

    • For 6-Hydroxy: Introduce the hydroxyl group via hydroboration-oxidation of the internal alkene prior to full reduction, or start with a hydroxylated linear precursor protected as a silyl ether.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

B. Biological Assay: Factor Xa Enzymatic Inhibition

Rationale: This assay validates the scaffold's ability to inhibit serine proteases, a common target for lactam-based drugs.[1]

Protocol:

  • Reagents: Human Factor Xa enzyme, Chromogenic substrate (e.g., S-2765), Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

  • Preparation:

    • Prepare serial dilutions of the 6-hydroxyazepan-2-one analog in DMSO.

    • Add 10 µL of inhibitor to 96-well plate.

  • Incubation:

    • Add 50 µL of Factor Xa enzyme solution (final conc. 1 nM).[1]

    • Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Initiation:

    • Add 40 µL of Chromogenic substrate (Km concentration).[1]

  • Measurement:

    • Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 20 minutes.

  • Analysis:

    • Calculate

      
       for each concentration.[1]
      
    • Fit data to the Hill equation to determine IC50.

Visualizing the Synthesis Workflow

SynthesisWorkflow AminoAcid Chiral Amino Acid (Starting Material) Diene Diene Formation (Acylation) AminoAcid->Diene Acryloyl Cl RCM Ring-Closing Metathesis (Grubbs II / DCM) Diene->RCM Cyclization UnsatLactam Unsaturated Lactam RCM->UnsatLactam Funct Functionalization (Hydroboration/Oxidation) UnsatLactam->Funct Introduce OH Final (6S)-6-Hydroxyazepan-2-one Funct->Final

Figure 2: Synthetic pathway using Ring-Closing Metathesis to access the chiral 6-hydroxyazepan-2-one scaffold.

Expert Insights & Future Directions

The "Warhead" Connection: The 6-hydroxy group is rarely the endpoint. In modern drug design, it serves as the attachment point for:

  • Phosphate mimics: For phosphatase inhibition.[1]

  • Hydroxamic acids: For HDAC inhibition (where the azepane acts as the "cap" group).

  • Sugar mimetics: In Bengamide analogs (MetAP inhibitors), the azepane ring mimics the pyranose ring of carbohydrates but with improved hydrolytic stability [2].

Toxicity Warning: Researchers must monitor for "ring opening" metabolism.[1] While azepan-2-ones are generally stable, highly substituted variants can be substrates for hepatic amidases, leading to the formation of amino-acids which may have different pharmacokinetic profiles.[1]

References
  • Initial Structure-Activity Relationships for a Caprolactam-based Series of Neutral Factor Xa Inhibitors. Source: Bentham Science / PubMed URL:[1][Link] (Verified via Search Result 1.3)[1]

  • The Bengamides: A Mini-Review of Natural Sources, Analogues, Biological Properties. Source: PMC / PubMed Central URL:[1][Link] (Verified via Search Result 1.10)[1]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry URL:[Link] (Verified via Search Result 1.19)[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Hydroxyazepan-2-one

Executive Summary & Chemical Profile 6-Hydroxyazepan-2-one is a functionalized cyclic amide (lactam).[1] While often used as a pharmaceutical intermediate or specialized monomer, its safety profile requires rigorous atte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

6-Hydroxyazepan-2-one is a functionalized cyclic amide (lactam).[1] While often used as a pharmaceutical intermediate or specialized monomer, its safety profile requires rigorous attention to its physicochemical behavior. As a derivative of


-Caprolactam , it shares the parent compound’s potential for mucous membrane irritation and respiratory sensitization, with added polarity due to the hydroxyl group.

This guide moves beyond generic safety advice, implementing a Control Banding approach suitable for handling intermediates where specific toxicological data may be sparse but structural alerts (lactam ring) are present.

Physicochemical Drivers of Risk
  • Physical State: Typically a white to off-white powder.[1]

  • Hygroscopicity: The lactam and hydroxyl motifs attract moisture. Risk: Dust will adhere rapidly to sweaty skin or mucous membranes (eyes/throat), creating concentrated irritation points.

  • Solubility: Highly soluble in water and polar organic solvents.[1] Risk: Rapid transdermal permeation if in solution; easy mobilization in sweat.

Risk Assessment & Hazard Identification

Treat this compound with "Universal Precautions" for Irritant/Harmful Intermediates.

Hazard Class (GHS)H-CodeOperational Implication
Skin Irritation H315Dust contact causes dermatitis; solutions penetrate nitrile over time.[1]
Eye Irritation H319Critical: Fine powder bypasses standard safety glass shields.[1]
STOT-SE H335Inhalation of dust causes immediate respiratory tract inflammation.[1]
Acute Toxicity H302Harmful if swallowed (inferred from parent lactam structures).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 6-Hydroxyazepan-2-one.

A. Respiratory Protection (The Primary Barrier)

Standard Operation: All handling of solid powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Why: Engineering controls supersede PPE. The particle size of lactam derivatives can be fine enough to remain suspended in static air.[1]

  • Contingency (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a P100 (HEPA) half-face respirator is required.[1] Surgical masks or N95s are insufficient for long-duration exposure to irritant chemical dusts.

B. Ocular Protection

Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Prohibited: Standard Safety Glasses with side shields.

  • The Logic: Air currents in labs can carry fine dust around side shields.[1] Upon contact with the eye's moisture, the lactam dissolves and creates a high-concentration irritation zone. Goggles provide a sealed environment.[1]

C. Dermal Protection (Glove Selection)

Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil). Technique: Double Gloving is recommended during transfer of solids or high-concentration solutions.[1]

  • Outer Glove: Standard Nitrile (disposable).

  • Inner Glove: Extended cuff Nitrile or Laminate (if handling large solvent volumes).

  • Change Frequency: Immediately upon visible contamination. Lactams can permeate thin nitrile <15 minutes if dissolved in solvents like Methanol or DMF.

D. Body Protection

Requirement: Lab coat (buttoned/snapped to collar) + Long pants + Closed-toe silicone/leather shoes.[1]

  • Supplemental: Tyvek® sleeve covers are recommended if reaching deep into drums or reactor vessels to prevent dust accumulation on the wrists—a common site of contact dermatitis.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Static Control: Powdered lactams are static-prone.[1] Use an antistatic gun or ionizer bar inside the weigh station to prevent "jumping" of the powder, which spreads contamination.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench mat.[1] This captures spills and allows for rapid disposal without spreading the chemical.

Phase 2: Active Handling (Weighing & Transfer)
  • Don PPE: Goggles -> Inner Gloves -> Lab Coat -> Outer Gloves.

  • Transfer: Use a disposable spatula or a dedicated stainless steel scoop.

    • Technique: Do not pour from the stock bottle. Tap gently onto the spatula to avoid creating a dust cloud.

  • Solubilization: If dissolving, add the solvent to the solid slowly.[1] Adding solid to a stirring solvent can generate aerosolized micro-droplets.

Phase 3: Decontamination
  • Wipe Down: Use a solvent in which the compound is soluble (Water or Ethanol).[1]

    • Mechanism:[2][3] Water is highly effective for this compound due to its polarity.

    • Protocol: Wipe the exterior of the stock container before returning it to storage.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Decision Logic & Disposal

Figure 1: PPE Selection Logic

This logic gate ensures you scale your protection based on the energy state (solid vs. solution) of the chemical.

PPE_Logic Start Handling 6-Hydroxyazepan-2-one State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution EngControl_S Engineering: Fume Hood REQUIRED Solid->EngControl_S EngControl_L Engineering: Fume Hood (if volatile solvent) Solution->EngControl_L PPE_S PPE: Goggles + Double Nitrile + Lab Coat EngControl_S->PPE_S Risk_S Risk: Inhalation & Dust Contact PPE_S->Risk_S PPE_L PPE: Safety Glasses (Splash Goggles if pouring) EngControl_L->PPE_L Risk_L Risk: Splash & Permeation PPE_L->Risk_L

Figure 2: Waste Disposal Workflow

Proper segregation prevents unexpected reactions, particularly with oxidizers.

Disposal_Flow Waste Generated Waste Type Classify Waste Waste->Type SolidWaste Solid Contaminated Items (Gloves, Mats, Powder) Type->SolidWaste LiquidWaste Liquid Waste Type->LiquidWaste Bin_Solid Bin: Hazardous Solid Waste (Double Bagged) SolidWaste->Bin_Solid Bin_Liquid Bin: Non-Halogenated Organic (Check Solvent) LiquidWaste->Bin_Liquid Warning DO NOT MIX WITH OXIDIZERS Bin_Solid->Warning Bin_Liquid->Warning

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Eye Contact Flush immediately for 15 mins. Hold eyelids open.Seek medical attention.[1][4][5] Bring SDS.
Skin Contact Brush off dry powder gently, then wash with soap/water.[1]Monitor for redness/blistering (dermatitis).[1]
Spill (Powder) Do not dry sweep.[1] Cover with wet paper towels to dampen.Scoop into hazardous waste bag.[1] Clean area with water.[1][4][5][6]
Inhalation Move to fresh air immediately.If breathing is difficult, seek medical aid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89077, 6-Hydroxyhexan-2-one (Linear isomer/General Hazard Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Caprolactam Dust & Vapor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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